2,2',3,3',6,6'-Hexachlorobiphenyl

Description

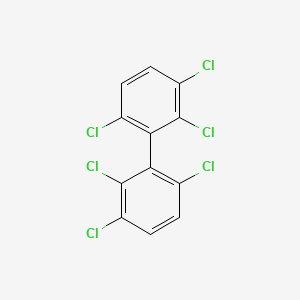

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-3-7(15)11(17)9(5)10-6(14)2-4-8(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUUSROAHKTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38411-22-2 | |

| Record name | PCB 136 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,2',3',6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6,6'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOA04J1VTW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Environmental Partitioning and Distribution Mechanisms

The environmental fate and distribution of 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB-136), a specific congener of polychlorinated biphenyls (PCBs), are governed by a complex interplay of physical and chemical processes. nist.gov Its behavior in the environment is largely dictated by its partitioning between different environmental compartments, including water, sediment, air, and biota. nist.govresearchgate.net Understanding these partitioning mechanisms is crucial for predicting its transport, persistence, and ultimate ecological impact.

Sediment-Water Interface Interactions

The interface between sediment and water is a critical zone for the accumulation and exchange of hydrophobic organic contaminants like PCB-136. Due to its low aqueous solubility and high hydrophobicity, PCB-136 readily partitions from the water column into the sediment phase. This process is significantly influenced by the organic carbon content of the sediment, with higher organic carbon levels leading to greater sorption of the compound.

The partitioning of PCBs between the dissolved and particulate phases in aquatic systems is a key process controlling their transport and bioavailability. epa.gov The transport of these hydrophobic compounds is highly dependent on their sorptive behavior. epa.gov Interactions at the sediment-water interface can also involve resuspension of contaminated sediments, which can re-introduce PCB-136 into the water column, making it available for further transport and uptake by aquatic organisms. The diffusion and partitioning of hexachlorobiphenyls in sediments are complex processes influenced by various factors. acs.org

Atmospheric Transport and Deposition Dynamics

2,2',3,3',6,6'-Hexachlorobiphenyl can undergo long-range atmospheric transport, allowing it to be distributed globally, even to remote regions far from its original sources. copernicus.org In the atmosphere, it exists in both the gas phase and sorbed to atmospheric particles. copernicus.org The partitioning between these two phases is dependent on factors such as temperature, the properties of the atmospheric particles, and the vapor pressure of the compound.

Atmospheric transport is a significant pathway for the widespread distribution of PCBs. copernicus.org Deposition of PCB-136 from the atmosphere occurs through both wet and dry deposition processes. Wet deposition involves the removal of the compound from the atmosphere by precipitation (rain or snow), while dry deposition involves the settling of aerosol-bound or gaseous forms of the compound onto terrestrial and aquatic surfaces. copernicus.org Atmospheric degradation, primarily through reactions with hydroxyl radicals (OH), plays a role in removing PCBs from the atmosphere. copernicus.org

Sorption Processes onto Environmental Matrices

The tendency of 2,2',3,3',6,6'-Hexachlorobiphenyl to sorb to various environmental matrices is a defining characteristic of its environmental behavior. This sorption is primarily driven by its hydrophobicity and is a key factor in its persistence and distribution.

The primary mechanism for the sorption of PCB-136 in soils and sediments is its partitioning into the organic carbon fraction of these matrices. The high octanol-water partition coefficient (Kow) of hexachlorobiphenyls indicates a strong affinity for organic matter. This strong sorption to soil and sediment organic carbon limits its mobility and bioavailability in these compartments, but also contributes to its long-term persistence in the environment.

In aquatic environments, the presence of microplastics and dissolved organic matter (DOM) can significantly influence the partitioning and transport of PCB-136. epa.govmdpi.com Microplastics, which are ubiquitous in marine and freshwater systems, can act as a transport vector for hydrophobic contaminants like PCBs. nih.gov PCB-136 can adsorb onto the surface of microplastic particles, and the ingestion of these contaminated particles by aquatic organisms provides a direct pathway for bioaccumulation. mdpi.comnih.gov The sorption capacity of microplastics for PCBs can be influenced by factors such as the type of plastic, its particle size, and the presence of a biofilm on its surface. nih.gov

Dissolved organic matter, such as humic and fulvic acids, can also interact with PCB-136 in the water column. acs.org The binding of PCB-136 to DOM can affect its bioavailability and its partitioning to sediment and biota. acs.org While this binding can increase the apparent solubility of the compound in water, it may also reduce its direct uptake by organisms. acs.org

Bioaccumulation and Biomagnification in Ecological Systems

A significant concern regarding 2,2',3,3',6,6'-Hexachlorobiphenyl is its propensity to bioaccumulate in living organisms and biomagnify through food webs. ebi.ac.ukalloprof.qc.ca

Bioaccumulation is the process by which the concentration of a contaminant increases in an organism over time, as it is absorbed at a faster rate than it is lost. alloprof.qc.ca Due to its lipophilic (fat-loving) nature, PCB-136 readily accumulates in the fatty tissues of organisms. nih.gov The metabolism of PCBs is a critical factor in determining their accumulation in adipose tissue. nih.gov Studies have shown that while some hexachlorobiphenyls can be metabolized by human hepatic microsomes, others are more resistant to breakdown, leading to their persistence and accumulation. nih.gov For instance, 2,2',3,3',6,6'-hexachlorobiphenyl (236-HCB) has been shown to be metabolized, whereas 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (245-HCB) is not, explaining the latter's prevalence in human adipose tissue. nih.gov

Biomagnification refers to the increasing concentration of a substance in organisms at successively higher levels in a food chain. alloprof.qc.cabyjus.com As smaller organisms containing PCB-136 are consumed by larger predators, the contaminant is transferred and becomes more concentrated at each trophic level. alloprof.qc.ca This process can lead to very high concentrations of PCB-136 in top predators, such as large fish, marine mammals, and birds of prey. researchgate.net

The table below summarizes key properties related to the environmental fate of a similar hexachlorobiphenyl congener, providing an indication of the behavior of PCB-136.

| Property | Value | Unit |

| Biodegradation Half-Life | 16.2 | days |

| Bioconcentration Factor | 2.46e+5 | L/kg |

| Soil Adsorption Coefficient (Koc) | 6.61e+5 | L/kg |

| Data for 2,2',4,4',5,6'-Hexachlorobiphenyl |

Trophic Transfer Dynamics within Food Webs

The movement of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) through food webs, a process known as trophic transfer, is a significant aspect of its environmental impact. As a persistent and bioaccumulative substance, PCB 136 concentrates in organisms at successively higher trophic levels, a phenomenon called biomagnification. cdc.gov

Studies have shown that the trophic transfer of PCBs is influenced by the specific food chain structure. For instance, in a Lake Erie food web consisting of zebra mussels, round gobies, and smallmouth bass, the body burden of PCBs increased three- to fivefold at each successive trophic level. nih.gov The transfer was found to be higher in the smallmouth bass-round goby link compared to the round goby-zebra mussel link. nih.gov Similarly, in a food web in Laizhou Bay, China, a significant linear relationship was observed between trophic levels and the logarithmic concentrations of short-chain chlorinated paraffins (SCCPs), with a trophic magnification factor (TMF) indicating biomagnification. mdpi.com

The transfer of PCBs from sediment to organisms and then up the food chain is a critical pathway. Research on tree swallows demonstrated that total PCB concentrations increased from sediment to the nestlings, with emergent aquatic and terrestrial insects serving as intermediate links. nih.gov The biomagnification of certain PCB congeners, including dioxin-like PCBs, has been shown to be particularly efficient at lower trophic levels, such as the transfer from the dissolved phase to phytoplankton and then to zooplankton in freshwater lakes. epa.gov

The chemical structure of PCB congeners also plays a role in their trophic transfer. Higher chlorinated PCBs are less soluble and more readily sorb to organic matter, making them persistent in sediments and prone to bioaccumulation in food webs. epa.gov In contrast, less chlorinated PCBs are more water-soluble and volatile, leading to lower concentrations in sediments. epa.gov

Interactive Data Table: Trophic Transfer and Bioaccumulation of PCBs

This table displays data on the concentration and magnification of PCBs at different trophic levels in a Lake Erie food web.

| Species | Trophic Level | Total PCB Concentration (ng/g wet weight) | Trophic Magnification Factor (TMF) |

| Zebra Mussels | Lower | 29-97 | - |

| Round Gobies | Middle | 118-256 | 3-5x from Zebra Mussels |

| Smallmouth Bass | Upper | 1,091-1,520 | 3-5x from Round Gobies |

Biotransformation and Metabolic Pathways of 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of 2,2',3,3',6,6'-hexachlorobiphenyl is a critical determinant of its fate in organisms. This process involves a series of reactions catalyzed by specific enzyme systems, which modify the chemical structure of the parent compound, influencing its distribution, accumulation, and potential for toxic effects.

Role of Cytochrome P450 Enzymes (CYP1A, CYP2B) in Hydroxylation

The initial and rate-limiting step in the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl is hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, members of the CYP1A and CYP2B subfamilies have been identified as key players in the oxidation of this compound. nih.govnih.gov

Studies using human hepatic microsomes have demonstrated that 2,2',3,3',6,6'-hexachlorobiphenyl is metabolized to hydroxylated derivatives. nih.gov Research with recombinant human enzymes has further elucidated the roles of specific CYP isoforms, showing that CYP2B6 can metabolize PCB 136 to form hydroxylated products. nih.govnih.gov The induction of CYP enzymes, for instance by phenobarbital (B1680315) (a CYP2B inducer), has been shown to significantly increase the metabolism of PCB 136. nih.govtandfonline.com This suggests that exposure to other substances that induce these enzymes could alter the biotransformation rate of PCB 136.

The specific isoforms involved can vary between species. For example, in rats, CYP2B enzymes are primarily responsible for the metabolism of PCB 136 to a meta-hydroxylated metabolite. nih.govnih.gov The binding affinity of PCB 136 atropisomers (stable rotational isomers) to CYP2B and CYP3A enzymes further underscores the importance of these enzymes in its disposition. nih.gov

Formation of Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

The primary products of the CYP-mediated oxidation of 2,2',3,3',6,6'-hexachlorobiphenyl are hydroxylated polychlorinated biphenyls (OH-PCBs). nih.gov In studies with human hepatic microsomes, two major metabolites have been identified: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) (4-OH-PCB 136) and 2,2',3,3',6,6'-hexachloro-5-biphenylol (5-OH-PCB 136). nih.gov

The formation of these metabolites is species-dependent. For instance, in incubations with human, monkey, and rabbit liver microsomes, 4-OH-PCB 136 is the major metabolite. nih.govacs.org Conversely, 5-OH-PCB 136 is the predominant metabolite in microsomes from other species. nih.govacs.org In rats, 5-OH-PCB 136 is the major metabolite formed by CYP2B enzymes. nih.gov Dihydroxylated metabolites, such as 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl (4,5-diOH-PCB 136), have also been identified, and it is suggested that they may be formed through the direct hydroxylation of a mono-hydroxylated precursor like 5-OH-PCB 136. acs.orgnih.gov The formation of these various OH-PCBs is significant as they may possess their own toxicological properties. nih.govepa.gov

Table 1: Major Hydroxylated Metabolites of 2,2',3,3',6,6'-Hexachlorobiphenyl

| Metabolite Name | Abbreviation |

| 2,2',3,3',6,6'-hexachloro-4-biphenylol | 4-OH-PCB 136 |

| 2,2',3,3',6,6'-hexachloro-5-biphenylol | 5-OH-PCB 136 |

| 4,5-dihydroxy-2,2',3,3',6,6'-hexachlorobiphenyl | 4,5-diOH-PCB 136 |

Epoxide Formation and Subsequent Conjugation Pathways

The hydroxylation of 2,2',3,3',6,6'-hexachlorobiphenyl is believed to proceed through the formation of a highly reactive intermediate known as an arene oxide or epoxide. nih.govnih.gov This epoxide can then undergo several transformations. One pathway involves a rearrangement to form the stable hydroxylated metabolites. nih.gov

Another significant pathway for the detoxification and elimination of the epoxide intermediate is conjugation. Evidence for the formation of an arene oxide intermediate comes from studies showing that radiolabeled 2,2',3,3',6,6'-hexachlorobiphenyl can covalently bind to microsomal proteins, and this binding is decreased by the addition of reduced glutathione (B108866). nih.gov This suggests that the epoxide can be conjugated with glutathione, a key step in a major detoxification pathway.

Glutathione Conjugation and Mercapturic Acid Formation

The conjugation of the epoxide intermediate with glutathione (GSH) is a critical detoxification reaction. This process is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is a more water-soluble compound that can be further metabolized and excreted from the body.

The glutathione conjugate can be sequentially cleaved to form a cysteine conjugate, which is then N-acetylated to form a mercapturic acid. This mercapturic acid is a water-soluble compound that is readily excreted in the urine. This entire process, from glutathione conjugation to mercapturic acid excretion, is a well-established pathway for the elimination of xenobiotics that form reactive electrophilic intermediates like epoxides.

Methyl Sulfone Metabolite Pathways

In addition to hydroxylation and conjugation pathways, 2,2',3,3',6,6'-hexachlorobiphenyl can also be metabolized to form methyl sulfone (MeSO₂-PCB) metabolites. epa.govnih.gov These metabolites are formed through a pathway that also involves the initial glutathione conjugate. The cysteine conjugate formed from the glutathione adduct can be cleaved by a C-S lyase to form a thiol. This thiol can then be methylated and subsequently oxidized to form the corresponding methyl sulfone. nih.gov

Methyl sulfone metabolites of PCBs have been detected in various biological tissues and are considered persistent. epa.govnih.govacs.org The formation of these metabolites represents another significant biotransformation pathway for 2,2',3,3',6,6'-hexachlorobiphenyl.

Enantioselective Metabolism of Chiral Hexachlorobiphenyl Congeners

Due to restricted rotation around the bond connecting the two phenyl rings, 2,2',3,3',6,6'-hexachlorobiphenyl is a chiral molecule and exists as a pair of enantiomers, or atropisomers, which are non-superimposable mirror images of each other. tandfonline.comnih.gov The metabolism of these enantiomers can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. tandfonline.comnih.gov

This enantioselective metabolism is primarily driven by the stereospecificity of the cytochrome P450 enzymes involved. nih.govnih.gov Studies have shown that the two enantiomers of PCB 136 bind differently to CYP enzymes, leading to enantiomeric enrichment of one of the atropisomers in tissues. nih.govnih.gov For example, research on rat liver microsomes demonstrated the preferential metabolism of the (+)-PCB 136 enantiomer, leading to an enrichment of the (-)-PCB 136 enantiomer. nih.gov This enantioselective metabolism results in the formation of atropisomerically enriched hydroxylated metabolites. nih.govnih.gov The specific enantiomer that is preferentially metabolized can differ between species, highlighting the species-specific nature of PCB biotransformation. nih.govacs.org The enantioselective disposition of PCB 136 and its metabolites is an important factor to consider when assessing its potential biological effects, as the individual enantiomers may exhibit different toxicological properties. tandfonline.comuiowa.edu

Stereospecificity in Enzyme-Substrate Interactions

The metabolism of PCB 136 is characterized by a high degree of stereospecificity, where the spatial arrangement of atoms in the molecule dictates its interaction with metabolic enzymes. Studies have shown that the two stable rotational isomers, or atropisomers, of PCB 136, designated as (+)-PCB 136 and (-)-PCB 136, interact differently with cytochrome P450 (P450) enzymes.

Research using hepatic microsomes from mice and rats has revealed that (+)-PCB 136 binds to a greater extent to microsomal P450 enzymes than its (-)-atropisomer. nih.gov This preferential binding is particularly evident with CYP2B and CYP3A enzymes. nih.govnih.gov Antibody inhibition studies further confirm that both atropisomers preferentially bind to CYP2B and CYP3A enzymes. nih.gov This enantioselective binding can lead to the enrichment of the (+)-PCB 136 atropisomer in tissues. nih.gov For instance, in rats, (+)-PCB 136 is preferentially metabolized to its corresponding 5-OH-PCB 136 atropisomer, leading to an enantiomeric enrichment of (-)-PCB 136 in microsomal incubations. nih.gov

The stereospecificity extends to the functional effects of the metabolites. For example, (-)-PCB 136 has been shown to enhance the binding of [3H]ryanodine to ryanodine (B192298) receptors (RyR1 and RyR2), which are calcium release channels, while (+)-PCB 136 is inactive. uiowa.eduscispace.com This enantiomeric specificity is also observed in intact cells, where (-)-PCB 136 sensitizes responses to caffeine, a known RyR agonist. uiowa.eduscispace.com

Species-Dependent Chiral Signatures of Metabolites

The metabolic profile and chiral signatures of PCB 136 metabolites exhibit significant variation across different species. nih.govnih.gov This is largely due to species-dependent differences in the expression and activity of P450 enzymes. nih.govnih.gov

In vitro studies using liver microsomes from various species have demonstrated these differences. For example, 2,2',3,3',6,6'-Hexachlorobiphenyl-4-ol (4-136) is the primary metabolite in incubations with human, monkey, and rabbit liver microsomes. nih.govnih.gov In contrast, 2,2',3,3',6,6'-Hexachlorobiphenyl-5-ol (5-136) is the major metabolite formed by microsomes from guinea pigs, hamsters, mice, and dogs. nih.govnih.gov

Furthermore, the direction and extent of the atropisomeric enrichment of these hydroxylated metabolites vary considerably among species. nih.govnih.gov This results in unique species-dependent chiral signatures of the metabolites. nih.govnih.gov For instance, while both 4-136 and 5-136 are formed atropselectively in all tested microsomal incubations, the specific enrichment of one atropisomer over the other is species-dependent. nih.govnih.gov These differences in metabolite profiles are also observed between rodent species and humans when studying other PCB congeners. semanticscholar.orgbiorxiv.org

Table 1: Major Hydroxylated Metabolites of PCB 136 in Different Species (Liver Microsome Incubations)

| Species | Major Metabolite |

|---|---|

| Human | 2,2',3,3',6,6'-Hexachlorobiphenyl-4-ol (4-136) nih.govnih.gov |

| Monkey | 2,2',3,3',6,6'-Hexachlorobiphenyl-4-ol (4-136) nih.govnih.gov |

| Rabbit | 2,2',3,3',6,6'-Hexachlorobiphenyl-4-ol (4-136) nih.govnih.gov |

| Guinea Pig | 2,2',3,3',6,6'-Hexachlorobiphenyl-5-ol (5-136) nih.govnih.gov |

| Hamster | 2,2',3,3',6,6'-Hexachlorobiphenyl-5-ol (5-136) nih.govnih.gov |

| Mouse | 2,2',3,3',6,6'-Hexachlorobiphenyl-5-ol (5-136) nih.govnih.gov |

Hepatic vs. Extrahepatic Metabolic Contributions

The liver is the primary site of metabolism for many xenobiotics, including PCBs. nih.gov However, extrahepatic tissues can also contribute to the biotransformation of these compounds. nih.govunil.ch Studies in mice with a liver-specific deletion of cytochrome P450 oxidoreductase (KO mice) have provided insights into the relative contributions of hepatic and extrahepatic metabolism of PCB 136. nih.gov

In these KO mice, tissue levels of PCB 136 were higher compared to wild-type (WT) mice, indicating the significant role of the liver in its clearance. nih.gov Feces was identified as a major route for the excretion of PCB metabolites, with 2,2',3,3',6,6'-hexachlorobiphenyl-5-ol being the predominant metabolite. nih.gov Interestingly, the chiral signatures of the fecal hydroxylated PCB metabolites differed between KO and WT mice, suggesting that both hepatic and extrahepatic P450 enzymes are involved in the disposition of PCBs. nih.gov While the liver is the main site for ADH- and ALDH-mediated metabolism, the presence and activity of these enzymes in the central nervous system suggest a potential for extra-hepatic metabolism of certain compounds. unil.ch

Metabolic Interaction with Endogenous Biochemical Processes

The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl can interfere with various endogenous biochemical processes, leading to a cascade of cellular and systemic effects.

Modulation of Xenobiotic Biotransformation Gene Expression

PCBs, including PCB 136, can induce the expression of genes encoding xenobiotic-metabolizing enzymes. This is often mediated through the activation of specific receptors. For instance, treatment of rats with prototypical inducers of CYP1A, CYP2B, and CYP3A enzymes, such as beta-naphthoflavone, phenobarbital, and dexamethasone, respectively, has been used to study the involvement of these enzyme subfamilies in PCB metabolism. nih.gov The induction of these enzymes can alter the metabolic fate of PCB 136 and other co-existing xenobiotics.

Interaction with Nuclear Hormone Receptors (e.g., Aryl Hydrocarbon Receptor, Thyroid Hormone Receptor)

PCBs and their metabolites can interact with nuclear hormone receptors, thereby disrupting normal endocrine function. The Aryl Hydrocarbon Receptor (AhR) is a well-known target for dioxin-like PCBs, and its activation leads to the induction of AHH (Aryl Hydrocarbon Hydroxylase) activity. researchgate.net While PCB 136 is a non-coplanar PCB and a poor substrate for CYP1A enzymes which are typically induced via the AhR pathway, some PCBs can still interact with this receptor. nih.gov

Furthermore, hydroxylated metabolites of PCBs have been shown to interfere with thyroid hormone (TH) signaling. nih.govnih.gov Some hydroxylated PCB congeners can suppress thyroid hormone receptor (TR)-mediated transcription. nih.gov Studies on other hexachlorobiphenyls have shown that they can affect serum levels of triiodothyronine (T3). nih.gov

Generation of Reactive Metabolites (e.g., Arene Oxides, Quinones) and Macromolecular Adducts

The metabolism of PCBs can lead to the formation of reactive intermediates, such as arene oxides and quinones. biorxiv.orgnih.govbiologists.com These reactive metabolites can covalently bind to cellular macromolecules like DNA, RNA, and proteins, forming adducts. nih.govnih.gov

The formation of arene oxide intermediates is a key step in the metabolism of some PCBs. biorxiv.orgnih.govbiologists.com For example, the metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl by human hepatic microsomes is suggested to proceed through an arene oxide intermediate, as evidenced by the covalent binding of [14C]-labeled PCB 136 to microsomal proteins, which is decreased by the addition of glutathione. nih.gov The formation of these reactive metabolites can lead to cellular injury and proliferation. wikipedia.org The binding of PCB-derived radioactivity to purified RNA, DNA, and proteins has been demonstrated in vivo in mice, with the greatest binding observed in RNA. nih.gov This covalent binding is considered a result of metabolic activation. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 2,2',3,3',6,6'-Hexachlorobiphenyl | PCB 136 |

| 2,2',3,3',6,6'-Hexachlorobiphenyl-4-ol | 4-136 |

| 2,2',3,3',6,6'-Hexachlorobiphenyl-5-ol | 5-136 |

| (+)-2,2',3,3',6,6'-Hexachlorobiphenyl | (+)-PCB 136 |

| (-)-2,2',3,3',6,6'-Hexachlorobiphenyl | (-)-PCB 136 |

| beta-naphthoflavone | - |

| phenobarbital | - |

| dexamethasone | - |

| glutathione | - |

| 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) | 245-HCB |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | PCB 128 |

| 2,2',3,5',6-pentachlorobiphenyl | PCB 95 |

| 2,2',3,3',4,6'-Hexachlorobiphenyl | PCB 132 |

| 3,3'-dichlorobiphenyl | PCB 11 |

| 3-Chlorobiphenyl | PCB 2 |

| 2,2',3,4,4',5'-Hexachlorobiphenyl (B1215911) | PCB 138 |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| 3-methylcholanthrene | 3-MC |

| 2,2',3,4',5',6-hexachlorobiphenyls | CB 149 |

| triiodothyronine | T3 |

| [3H]ryanodine | - |

Molecular and Cellular Mechanisms of Interaction with 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Computational Modeling and Molecular Docking Studies

Prediction of Ligand-Receptor Binding Affinities

The prediction of how strongly a small molecule like 2,2',3,3',6,6'-hexachlorobiphenyl will bind to a biological receptor is a cornerstone of modern toxicology and drug discovery. nih.gov These predictive methods, often computational, aim to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand (in this case, PCB 136) and its receptor. nih.gov High binding affinity often correlates with greater biological effect. nih.gov

Computational approaches to predict ligand-receptor binding affinities can be broadly categorized into physics-based, knowledge-based, and machine learning-based methods. arxiv.org Physics-based methods use molecular mechanics or quantum mechanics to calculate the interaction energies between the ligand and the protein. arxiv.org Knowledge-based methods derive statistical potentials from databases of known protein-ligand structures. arxiv.org More recently, machine learning and artificial intelligence are being used to develop predictive models based on large datasets of binding affinities. arxiv.org

A key receptor for many polychlorinated biphenyls is the aryl hydrocarbon receptor (AhR). researchgate.net The binding of PCBs to the AhR is influenced by their lipophilicity, electronic properties, and conformational flexibility. researchgate.net While many PCBs interact with the AhR in a nonplanar conformation, the degree of affinity varies significantly between different congeners. researchgate.net

For 2,2',3,3',6,6'-hexachlorobiphenyl, a notable target is the ryanodine (B192298) receptor (RyR), a class of intracellular calcium channels. nih.govnih.gov Experimental studies have shown a clear enantiomeric specificity in the binding of PCB 136 to RyR subtypes. The (-)-PCB 136 atropisomer enhances the binding of [³H]ryanodine to both RyR1 and RyR2 with an EC₅₀ of approximately 0.95 μM, while the (+)-PCB 136 atropisomer is inactive at concentrations up to 10 μM. nih.govscispace.com This demonstrates a significant stereospecific binding affinity of the (-)-enantiomer for the ryanodine receptor. nih.gov Such experimental data is invaluable for validating and refining computational models that predict ligand-receptor binding affinities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. plos.org This method can provide insights into the binding mode and can be used to estimate the binding affinity. The process involves placing the ligand in various conformations within the receptor's binding site and calculating the free energy of binding for each pose. plos.org The pose with the lowest energy is considered the most likely binding mode. While specific molecular docking studies for 2,2',3,3',6,6'-hexachlorobiphenyl are not extensively detailed in the provided context, the principles of this technique would be applied to understand its interaction with receptors like the RyR and cytochrome P450 enzymes.

| Receptor | Ligand | Binding Affinity (EC₅₀) |

| Ryanodine Receptor 1 (RyR1) | (-)-2,2',3,3',6,6'-Hexachlorobiphenyl | ~0.95 μM |

| Ryanodine Receptor 2 (RyR2) | (-)-2,2',3,3',6,6'-Hexachlorobiphenyl | ~0.95 μM |

| Ryanodine Receptor (RyR1 & RyR2) | (+)-2,2',3,3',6,6'-Hexachlorobiphenyl | Inactive at ≤10 μM |

Enzyme-Substrate Interaction Simulations

Simulations of enzyme-substrate interactions provide a dynamic view of how a compound like 2,2',3,3',6,6'-hexachlorobiphenyl is recognized and processed by metabolic enzymes. These simulations, often employing molecular dynamics, can reveal the conformational changes in both the enzyme and the substrate during the binding process and can help to explain the specificity and efficiency of the enzymatic reaction.

The primary enzymes involved in the metabolism of PCBs are the cytochrome P450 (CYP) monooxygenases. acs.orgnih.govnih.govacs.org The interaction of PCB 136 with these enzymes is enantioselective. acs.orgnih.govnih.gov Studies using hepatic microsomes from mice and rats have shown that the (+)-PCB 136 atropisomer binds to a greater extent to microsomal CYP enzymes than the (-)-PCB 136 atropisomer. nih.gov

Specifically, investigations have pointed to the involvement of the CYP2B and CYP3A subfamilies in the binding of PCB 136. nih.govnih.govacs.org The binding of both atropisomers was found to be greatest in microsomes from animals pre-treated with phenobarbital (B1680315), a known inducer of CYP2B enzymes. nih.gov Furthermore, antibodies against CYP2B were shown to inhibit the binding of the PCB 136 atropisomers, confirming the significant role of this enzyme subfamily. nih.govacs.org Antibody inhibition studies also suggest that CYP3A enzymes contribute to the binding of both atropisomers, particularly the (+)-form. nih.gov

Human hepatic microsomes have been shown to metabolize 2,2',3,3',6,6'-hexachlorobiphenyl with an apparent Michaelis constant (Km) of 8.8 μM and a maximum reaction velocity (Vmax) of 5.1 pmoles/mg microsomal protein/min. nih.gov This indicates a direct interaction and metabolic transformation of the compound by human liver enzymes. The formation of hydroxylated metabolites suggests that the metabolism proceeds through an arene oxide intermediate. nih.gov

While detailed molecular dynamics simulations of 2,2',3,3',6,6'-hexachlorobiphenyl with specific CYP enzymes are not extensively described in the provided results, the experimental findings provide a strong basis for such computational studies. Simulations could be used to model the entry of the PCB 136 atropisomers into the active site of CYP2B and CYP3A, identify the key amino acid residues involved in the interaction, and explain the structural basis for the observed enantioselectivity.

| Enzyme Subfamily | Interacting Atropisomer(s) | Evidence |

| Cytochrome P450 2B (CYP2B) | (+)-PCB 136 and (-)-PCB 136 (preferential binding of (+)-atropisomer) | Greatest binding in phenobarbital-induced microsomes; Inhibition by CYP2B antibodies. nih.govacs.org |

| Cytochrome P450 3A (CYP3A) | (+)-PCB 136 and (-)-PCB 136 | Inhibition by CYP3A antibodies. nih.gov |

Degradation and Environmental Remediation Research for 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Microbial Biodegradation Strategies

Microorganisms play a crucial role in the breakdown of persistent organic pollutants. Various strategies, including aerobic degradation, anaerobic dechlorination, and fungal biotransformation, have shown promise in the remediation of 2,2',3,3',6,6'-hexachlorobiphenyl.

Aerobic Degradation Pathways and Bacterial Strains

Under aerobic conditions, certain bacteria can co-metabolize highly chlorinated PCBs. Alcaligenes sp. JB1, for instance, has demonstrated the ability to degrade 2,2',3,3',6,6'-hexachlorobiphenyl. researchgate.netuva.nl This degradation is noteworthy because the compound has chlorine atoms at all four ortho positions, which typically makes it resistant to breakdown. uva.nl The degradation of this hexachlorobiphenyl by Alcaligenes sp. JB1 suggests the involvement of a dioxygenase enzyme that can act at the 3,4-position of the biphenyl (B1667301) ring. uva.nl While significant degradation of 2,2',3,3',6,6'-hexachlorobiphenyl was observed in chemostat cultures with Alcaligenes sp. JB1, the transformation was less apparent in resting-cell assays, indicating that specific growth conditions are crucial for this process. uva.nl

Pseudomonas species are also known for their ability to degrade a range of chlorinated compounds, although specific data on the degradation of 2,2',3,3',6,6'-hexachlorobiphenyl by Pseudomonas is limited in the provided search results. However, research on other PCBs indicates that Pseudomonas strains can metabolize these compounds, often converting them to chlorobenzoates. researchgate.net

Anaerobic Dechlorination Mechanisms

In anaerobic environments, the primary degradation pathway for highly chlorinated PCBs is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms, making the resulting compounds less toxic and more susceptible to further aerobic degradation. nih.govepa.gov Microorganisms in anaerobic sediments can dechlorinate PCBs, with a preference for removing chlorine atoms from the meta and para positions. nih.govepa.gov This leads to an accumulation of ortho-substituted congeners. epa.gov While specific studies focusing solely on the anaerobic dechlorination of 2,2',3,3',6,6'-hexachlorobiphenyl were not found, the general mechanisms observed for other highly chlorinated biphenyls are relevant. For example, bacterial enrichment cultures from Baltimore Harbor sediments have been shown to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl, removing both meta and ortho chlorines. nih.govnih.govresearchgate.net This demonstrates the potential for microbial consortia to attack even highly chlorinated and ortho-substituted positions under anaerobic conditions.

Fungal Biotransformation

White-rot fungi are recognized for their ability to degrade a wide array of persistent organic pollutants, including PCBs. nih.govepa.govmdpi.com These fungi secrete powerful, non-specific extracellular enzymes that can break down complex molecules. mdpi.com Phanerochaete chrysosporium, a well-studied white-rot fungus, has been shown to degrade various PCB congeners. nih.govepa.gov However, studies have indicated that the extent of degradation is often inversely related to the degree of chlorination. nih.gov For instance, while P. chrysosporium can extensively degrade lower chlorinated biphenyls, its effectiveness against highly chlorinated congeners like hexachlorobiphenyls may be limited. nih.gov Research on the biotransformation of PCBs by white-rot fungi has shown that highly chlorinated congeners can be transformed, while less chlorinated ones may increase, suggesting a dechlorination process is occurring. epa.gov

Enzymatic Roles in Microbial Degradation

The biodegradation of 2,2',3,3',6,6'-hexachlorobiphenyl is driven by specific microbial enzymes.

Dioxygenases: These enzymes are critical in the initial aerobic attack on the biphenyl ring. nih.gov In the case of Alcaligenes sp. JB1, the degradation of 2,2',3,3',6,6'-hexachlorobiphenyl, which is chlorinated at all ortho positions, points towards the action of a 3,4-dioxygenase. uva.nl This is in contrast to the more common 2,3-dioxygenase pathway. The presence of both 2,3-dihydroxybiphenyl 1,2-dioxygenase and 3,4-dihydroxybiphenyl dioxygenase activities in this bacterium suggests it possesses complete pathways for breaking down PCBs. uva.nl

Peroxidases: White-rot fungi utilize extracellular peroxidases, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), to degrade a broad range of pollutants. epa.govnih.gov These enzymes have the potential to remediate waste contaminated with PCBs. nih.gov MnP, in particular, has been implicated in the transformation of PCBs by Phanerochaete chrysosporium. epa.gov

Phytoremediation Technologies

Phytoremediation is an emerging technology that uses plants to clean up contaminated soil and water. nih.gov It offers a cost-effective and environmentally friendly approach to dealing with pollutants like PCBs. nih.govmdpi.com

Phytoextraction and Phytotransformation Processes

Phytoremediation of PCBs involves several mechanisms, including phytoextraction and phytotransformation. nih.gov

Phytoextraction is the process where plants take up contaminants from the soil through their roots and accumulate them in their tissues. nih.govmdpi.com This can be an effective way to remove PCBs from the soil.

Phytotransformation involves the breakdown of contaminants within the plant tissues by plant enzymes. nih.gov Plants can metabolize organic pollutants in a process analogous to the "green liver" concept, where compounds are hydroxylated and then conjugated with molecules like sugars before being sequestered in vacuoles or cell walls. nih.gov

While specific studies on the phytoextraction and phytotransformation of 2,2',3,3',6,6'-hexachlorobiphenyl were not detailed in the search results, research on other PCBs has shown that plants can take up and transform these compounds. For example, a greenhouse study on PCB-contaminated sediment demonstrated that certain plants could contribute to the loss of PCB congeners. researchgate.net The effectiveness of phytoremediation can be influenced by factors such as the plant species and the presence of organic amendments in the soil. researchgate.net

Rhizoremediation and Plant-Microbe Symbiosis

Rhizoremediation, a specific type of phytoremediation, leverages the synergistic relationship between plants and the microbial communities in the rhizosphere (the soil region directly influenced by root secretions) to break down environmental pollutants like 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136). nih.govavestia.com This process is not solely dependent on the plant's ability to uptake and metabolize the contaminant but relies heavily on the enhanced microbial activity in the root zone. nih.govnih.gov

Plants release a variety of organic compounds, known as root exudates, which include sugars, amino acids, and secondary metabolites. researchgate.net These exudates serve as a carbon and energy source for soil microorganisms, stimulating their growth and metabolic activities. nih.govepa.gov In contaminated soils, this can lead to the proliferation of microbial populations capable of degrading complex organic molecules like PCBs. nih.govnih.gov For instance, some plants have been shown to release compounds that act as inducers for the bacterial genes responsible for PCB degradation. nih.gov Flavonoids, a class of secondary metabolites found in the root exudates of many plants, have been reported to induce the expression of the bph genes that encode for the biphenyl-degrading pathway in some bacteria. researchgate.net

The effectiveness of rhizoremediation is highly dependent on the specific plant and microbial species involved. nih.gov Research has shown that different plant species can foster distinct microbial communities in their rhizosphere. nih.govnih.gov For example, a study assessing native Alaskan tree species found that felt-leaf willow (Salix alaxensis) was more effective at promoting the microbial degradation of certain PCB congeners compared to white spruce (Picea glauca). nih.govresearchgate.net The soil treated with willow root crushates showed a significantly greater loss of toxic congeners like PCB 77, 105, and 169 after 180 days. nih.govresearchgate.net This suggests that the composition of root exudates and the subsequent microbial enrichment are species-specific. nih.gov While direct studies on 2,2',3,3',6,6'-Hexachlorobiphenyl are limited, the principles derived from studies on other PCBs are applicable. The symbiotic relationship enhances the degradation potential, as plants increase soil permeability and oxygen diffusion, creating a more favorable environment for aerobic microbial degradation of less-chlorinated PCBs. nih.gov

Enhancement Strategies for Phytoremediation Efficiency

Several strategies are being researched to overcome the limitations of phytoremediation for persistent compounds like 2,2',3,3',6,6'-Hexachlorobiphenyl and enhance its efficiency. These strategies focus on improving plant tolerance, uptake, and degradation capabilities, as well as stimulating the associated microbial activity. nih.govepa.gov

Genetic Engineering: One of the most promising areas of research is the development of transgenic plants. nih.gov By introducing genes from PCB-degrading bacteria into plants, scientists aim to create plants with intrinsic capabilities to break down these pollutants. nih.govepa.gov For example, bacterial genes encoding for biphenyl dioxygenases, the key enzymes in the aerobic degradation pathway of PCBs, can be expressed in plants. nih.gov This approach could potentially allow for the complete mineralization of PCBs within the plant tissues, a process termed phytotransformation. nih.gov Similarly, associated rhizospheric or endophytic bacteria can be genetically engineered to improve their degradation efficiency and their symbiotic relationship with the host plant. epa.gov

Use of Amendments: The application of chemical and organic amendments to the soil can significantly boost phytoremediation efficiency. Surfactants and cyclodextrins can increase the bioavailability of hydrophobic compounds like PCBs, making them more accessible to plant roots and microbial degradation. core.ac.uk Organic amendments can also stimulate the growth and activity of PCB-degrading microorganisms in the rhizosphere. portlandpress.com

Agronomic Practices: Standard agricultural practices can be optimized to support phytoremediation. This includes selecting appropriate plant species with high biomass and deep root systems, adjusting soil pH, and providing adequate nutrients to ensure robust plant growth and microbial activity. portlandpress.com The choice of plant is crucial, as studies have shown that the efficiency of PCB removal is highly dependent on the plant species used. nih.gov For instance, in a study on long-term PCB-contaminated soil, different plants such as tobacco, black nightshade, and horseradish showed varying levels of PCB uptake and supported different microbial consortia. nih.gov

Table 1: Examples of Phytoremediation Enhancement Strategies for PCBs

| Strategy | Method | Mechanism of Enhancement | Research Findings/Potential |

|---|---|---|---|

| Genetic Engineering | Introduction of bacterial bph genes into plants. | Confers the ability to produce PCB-degrading enzymes (e.g., biphenyl dioxygenase). nih.gov | Aims to achieve complete metabolism of PCBs within the plant (phytotransformation). nih.gov |

| Chemical Amendments | Application of surfactants or cyclodextrins to soil. | Increases the solubility and bioavailability of hydrophobic PCBs. core.ac.uk | Makes PCBs more accessible for plant uptake and microbial attack. core.ac.uk |

| Microbial Inoculation | Introduction of specific PCB-degrading bacteria to the rhizosphere. | Augments the natural microbial population with highly efficient degraders. epa.gov | Can lead to more rapid and complete degradation of target contaminants. epa.gov |

| Agronomic Selection | Choosing specific plant species (e.g., willow, alfalfa). | Plants possess traits like extensive root systems and beneficial exudates. nih.govnih.gov | Enhances rhizospheric microbial activity and soil aeration. nih.govnih.gov |

Advanced Chemical and Physical Remediation Methods (Research Aspects)

Advanced chemical and physical methods are being investigated for the rapid and complete destruction of highly stable compounds such as 2,2',3,3',6,6'-Hexachlorobiphenyl. These technologies often serve as a pre-treatment or a component of an integrated remediation strategy.

Reductive Dehalogenation Approaches (e.g., Nanoscale Zero-Valent Iron)

Reductive dehalogenation involves the removal of chlorine atoms from the biphenyl structure, which is a critical step in detoxifying PCBs. Nanoscale zero-valent iron (nZVI) has emerged as a highly effective agent for this purpose. uwo.caelsevierpure.com Due to their small size and high surface area, nZVI particles are extremely reactive. uwo.ca

The primary mechanism involves the oxidation of elemental iron (Fe⁰) to ferrous iron (Fe²⁺), which releases electrons. These electrons are then transferred to the chlorinated biphenyl, causing a chlorine atom to be replaced by a hydrogen atom. uwo.ca This process can occur through direct electron transfer at the iron surface or indirectly via the reduction of water to produce hydrogen gas, which then acts as the reductant. uwo.ca The addition of a catalyst, such as palladium (Pd), to create bimetallic nanoparticles (e.g., nPd/Fe) can significantly enhance the rate of dechlorination. nih.gov

Research has shown that nZVI can effectively degrade a range of chlorinated organic compounds. uwo.canih.gov While specific kinetic data for 2,2',3,3',6,6'-Hexachlorobiphenyl is limited, studies on other chlorinated compounds demonstrate the potential of this technology. Combining nZVI with biological methods is also a promising approach, where the chemical reduction by nZVI breaks down the highly chlorinated PCBs into less chlorinated congeners that are more amenable to microbial degradation. nih.govcdnsciencepub.com

Oxidative Decomposition Techniques (e.g., Supercritical Water Oxidation)

Supercritical water oxidation (SCWO) is a high-temperature and high-pressure process that uses water above its critical point (374 °C and 22.1 MPa) as a solvent and reaction medium. epa.govnasa.gov Under these conditions, organic compounds and oxygen become completely miscible, forming a single phase that facilitates rapid and complete oxidation. epa.govnasa.gov

The SCWO process has been proven effective for the destruction of various persistent organic pollutants, including PCBs. epa.govscispace.com Research on Aroclor 1248 demonstrated a 99.95% conversion in just 54.5 seconds at 823 K and 25.3 MPa. scispace.com For the congener 2-chlorobiphenyl, destruction rates greater than 99.98% were achieved. nih.gov The primary reaction products are benign substances like carbon dioxide (CO₂), water (H₂O), and hydrochloric acid (HCl), which can be neutralized. scispace.com A key advantage of SCWO is that it typically avoids the formation of toxic byproducts like dioxins and furans, which can be a concern with conventional incineration. scispace.comnih.gov The use of a co-solvent like methanol (B129727) can enhance the reaction rates. mdpi.com

Table 2: Comparison of Advanced Remediation Techniques for PCBs

| Technology | Principle | Key Parameters | Efficiency | Notes |

|---|---|---|---|---|

| Reductive Dehalogenation (nZVI) | Chemical reduction using nanoscale zero-valent iron to remove chlorine atoms. uwo.ca | Particle size, catalyst (e.g., Pd), pH, temperature. researchgate.net | High efficiency for various chlorinated organics. nih.gov | Can be combined with bioremediation for complete degradation. cdnsciencepub.com |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical point (374 °C, 22.1 MPa). epa.gov | Temperature, pressure, residence time, oxidant (e.g., O₂, H₂O₂). scispace.comnih.gov | >99.9% destruction efficiency for PCBs. scispace.comnih.gov | Rapid reaction, no formation of dioxins/furans. scispace.comnih.gov |

| Photocatalysis | Degradation using a semiconductor catalyst (e.g., TiO₂) and a light source. nih.gov | Catalyst type, light source (UV/Xenon), pH. nih.gov | Half-life of 7.4 hours for PCB 138 with Xenon lamp. nih.gov | Primarily a dechlorination process, forming less chlorinated congeners. nih.gov |

| Thermal Decomposition | Degradation at high temperatures. cdnsciencepub.commdpi.com | Temperature, presence of catalysts (e.g., CaC₂). mdpi.com | >99% degradation rate reported at 300 °C with CaC₂. mdpi.com | Can be energy-intensive; risk of byproduct formation if not optimized. cdnsciencepub.commdpi.com |

Photocatalytic and Thermal Decomposition Research

Photocatalytic decomposition utilizes semiconductor materials, most commonly titanium dioxide (TiO₂), which, when irradiated with light of sufficient energy (typically UV), generate highly reactive hydroxyl radicals. These radicals can attack and degrade organic pollutants. nih.gov Research on the photocatalysis of 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (PCB 138) provides insights into the potential for this technology. In one study, the shortest half-life for PCB 138 was 7.4 hours using a xenon lamp as the light source. nih.gov The degradation proceeded through sequential dechlorination, producing a series of less chlorinated biphenyls. nih.gov The efficiency of the process is influenced by factors such as the type of catalyst support and the light source. nih.gov

Thermal decomposition involves subjecting the contaminated material to high temperatures to break down the pollutant molecules. cdnsciencepub.commdpi.com This method can be highly effective, with one study reporting a degradation rate of 99% for PCBs when heated to 300 °C with calcium carbide (CaC₂). mdpi.com However, thermal methods can be energy-intensive and carry the risk of producing toxic byproducts, such as polychlorinated dibenzofurans (PCDFs) and dioxins, if the temperature and oxygen levels are not carefully controlled. scispace.com Therefore, optimizing the reaction conditions is critical for its safe and effective application. mdpi.com

Integrated and Combined Remediation Technologies

Given the recalcitrant nature of 2,2',3,3',6,6'-Hexachlorobiphenyl, no single technology may be sufficient for complete and cost-effective remediation. Consequently, research is increasingly focusing on integrated and combined technologies that leverage the strengths of different approaches. cdnsciencepub.commdpi.comnih.gov

A common strategy is to combine chemical and biological methods. mdpi.com For instance, a pre-treatment step using a chemical method like reductive dehalogenation with nZVI or an advanced oxidation process can break down the highly chlorinated and more toxic PCB congeners into simpler, less chlorinated compounds. mdpi.comnih.gov These less chlorinated congeners are generally more water-soluble and bioavailable, making them more susceptible to subsequent degradation by microorganisms in a bioremediation or rhizoremediation step. mdpi.com One study that integrated nZVI with microbial degradation reported a PCB removal efficiency of up to 99%. mdpi.com

Similarly, physical methods like thermal desorption can be used to extract PCBs from soil, after which the concentrated contaminants can be destroyed using a more robust technology like SCWO or chemical dehalogenation. mdpi.comclu-in.org The integration of phytoremediation with other techniques is also a key area of research. For example, the use of chemical amendments to increase PCB bioavailability can enhance the effectiveness of plant-based remediation. core.ac.uk These combined approaches offer the potential for more efficient, complete, and environmentally sound remediation of sites contaminated with persistent organic pollutants like 2,2',3,3',6,6'-Hexachlorobiphenyl. cdnsciencepub.com

Analytical Research Methodologies for 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Congener-Specific Analytical Techniques

The accurate analysis of individual PCB congeners like 2,2',3,3',6,6'-hexachlorobiphenyl is crucial for understanding their specific toxicological profiles and environmental fate.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS)

High-resolution gas chromatography coupled with mass spectrometry (HRGC/MS) stands as a cornerstone for the congener-specific analysis of PCBs. This powerful technique offers the high resolving power necessary to separate complex mixtures of PCB congeners, which often co-elute in lower-resolution methods. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragmentation patterns.

For instance, in the analysis of Aroclor mixtures, a common commercial PCB product, HRGC/MS is employed to characterize the composition of various congeners. sccwrp.org The use of a secondary standard, which is a mixture of different Aroclors, is calibrated against primary standards of 120 individual PCB congeners for accurate quantification. sccwrp.org While single-column gas chromatography is widely used for its simplicity, it often results in the co-elution of multiple congeners within a single chromatographic peak. sccwrp.org To mitigate this, the most abundant congener in a multi-component peak is often selected for calibration purposes. sccwrp.org

Advancements in Sample Preparation and Extraction for Environmental Matrices

The analysis of 2,2',3,3',6,6'-hexachlorobiphenyl in environmental samples such as soil, sediment, and air necessitates robust sample preparation and extraction techniques to isolate the analyte from complex matrices and remove interfering substances.

Traditional methods like Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. thermofisher.com Modern advancements have led to the development of more efficient techniques like Accelerated Solvent Extraction (ASE) . ASE can extract PCBs from a 10–30 g soil sample in about 12 minutes using only 15–45 mL of solvent, and the process can be automated for up to 24 samples. thermofisher.com

Another critical aspect of sample preparation is the cleanup of the extract to remove lipids and other co-extracted materials that can interfere with the analysis. The Supelco Dioxin Prep system utilizes a multi-layer silica (B1680970) gel column that effectively separates PCBs from interfering compounds, reducing solvent usage and sample preparation time. sigmaaldrich.com For the separation of PCBs from polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), a version of this system incorporating Florisil is used. sigmaaldrich.com

Recent developments also include simplified and rapid purification methods. One such method, an improvement on techniques used for electrical insulating oils, employs a column set with a purification column (sulfuric acid silica gel) and a concentration column to analyze all 209 PCB congeners in environmental samples. researchgate.net This approach has shown acceptable accuracy and repeatability with reduced processing time and solvent consumption compared to conventional cleanup methods. researchgate.net

Identification and Quantification of Metabolites (e.g., OH-PCBs, Sulfonated PCBs)

The metabolism of 2,2',3,3',6,6'-hexachlorobiphenyl in biological systems leads to the formation of various metabolites, primarily hydroxylated PCBs (OH-PCBs) and, to a lesser extent, sulfonated PCBs. The identification and quantification of these metabolites are critical for understanding the toxicokinetics and biological effects of the parent compound.

Studies have shown that 2,2',3,3',6,6'-hexachlorobiphenyl is metabolized by human hepatic microsomes to form two major hydroxylated metabolites: 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) and 2,2',3,3',6,6'-hexachloro-5-biphenylol. nih.gov The formation of these metabolites is often analyzed by gas chromatography-mass spectrometry (GC-MS). nih.gov In some studies, OH-PCBs are derivatized to their methoxy (B1213986) analogs (MeO-PCBs) before GC analysis to improve their chromatographic properties. nih.govacs.org

The analysis of OH-PCBs is challenging due to the large number of possible isomers and the lack of commercially available analytical standards for many of them. nih.govacs.org To address this, computational approaches and machine learning models are being developed to predict the retention times and mass spectral data of MeO-PCBs, aiding in their identification and quantification. nih.govacs.orgescholarship.org

Sulfonated PCBs are another class of metabolites that have been discovered more recently. nih.gov Their analysis is also challenging due to the absence of pure analytical standards, which hinders accurate quantification in environmental and biological matrices. nih.gov Research is ongoing to synthesize these standards to facilitate their toxicological and ecotoxicological assessment. nih.gov

Development of Standards for Research and Calibration

The availability of high-purity analytical standards is fundamental for the accurate identification and quantification of 2,2',3,3',6,6'-hexachlorobiphenyl and its metabolites. Certified Reference Materials (CRMs) are essential for quality assurance and control in analytical laboratories.

Several companies specialize in the production and distribution of analytical standards for PCBs. These standards are often provided as solutions in a specific solvent, such as isooctane, at a certified concentration. accustandard.comaccustandard.comaccustandard.com For example, 2,2',3,3',6,6'-hexachlorobiphenyl is available as a CRM. chemservice.com Similarly, standards for other hexachlorobiphenyl congeners, like 2,2',3,4,4',5'-hexachlorobiphenyl (B1215911) (PCB 138) and 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), are also available as CRMs. sigmaaldrich.comsigmaaldrich.com

The development of standards for PCB metabolites, particularly OH-PCBs and sulfonated PCBs, is an active area of research. The synthesis of these compounds is often complex, but necessary for accurate toxicological studies. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of various compounds, including PCBs. nist.govresearchgate.net This method involves spiking a sample with a known amount of an isotopically labeled analog of the target analyte. nih.gov The ratio of the native analyte to the labeled standard is then measured by mass spectrometry.

IDMS is considered a primary measurement method because it can be traced to the mole, the SI unit for the amount of substance. nist.gov This technique effectively corrects for losses of the analyte during sample preparation and analysis, as the labeled internal standard behaves chemically and physically similarly to the native analyte. cdc.gov

The application of IDMS in combination with GC-MS/MS has been successfully used for the quantification of a range of polybrominated and polychlorinated biphenyls in human serum. researchgate.net This methodology offers low limits of detection and high accuracy, making it ideal for analyzing trace levels of these contaminants in biological matrices. researchgate.net The use of stable-isotope dilution with liquid chromatography-mass spectrometry (LC-MS) is also a widely adopted approach for quantitative biomarker analysis. nih.gov

Emerging Research Areas and Future Directions for 2,2 ,3,3 ,6,6 Hexachlorobiphenyl

Novel Biotransformation Pathways and Enzymes

Recent research has delved into the specific metabolic fates of 2,2',3,3',6,6'-hexachlorobiphenyl, revealing pathways and enzymes crucial for its transformation. Unlike some highly persistent PCB congeners, PCB 136 is susceptible to metabolic breakdown.

Studies using human and rat liver microsomes have identified the cytochrome P-450 (CYP) enzyme system as the primary driver of its biotransformation. nih.govnih.gov Specifically, research on rat liver microsomes points to the involvement of P450 2B enzymes. nih.gov The metabolism of PCB 136 proceeds via an arene oxide intermediate, leading to the formation of hydroxylated metabolites. nih.gov The two major metabolites identified are 2,2',3,3',6,6'-hexachloro-4-biphenylol (B1207472) (4-OH-PCB 136) and 2,2',3,3',6,6'-hexachloro-5-biphenylol (5-OH-PCB 136). nih.govnih.gov

A significant finding is the enantioselectivity of this process. Research has shown that the (+)-PCB 136 atropisomer is preferentially metabolized to 5-OH-PCB 136. nih.gov This stereospecific action has important toxicological implications, as the different enantiomers and their metabolites can exhibit varied biological activities.

Beyond animal enzyme systems, research into microbial degradation offers promising avenues. Ligninolytic fungi, for example, produce powerful extracellular enzymes like laccase and manganese-dependent peroxidase (MnP) that are capable of degrading complex aromatic compounds. mdpi.com While much of this research has focused on hydroxylated PCBs (OH-PCBs), the findings suggest a potential pathway for the further breakdown of PCB 136 metabolites, contributing to its eventual detoxification in the environment. mdpi.com

| Enzyme System | Organism/Source | Key Enzymes | Major Metabolites | Key Findings |

| Hepatic Microsomes | Human, Rat | Cytochrome P-450 (CYP), P450 2B (in rats) | 4-OH-PCB 136, 5-OH-PCB 136 | Metabolism proceeds via an arene oxide intermediate; demonstrates enantioselectivity. nih.govnih.gov |

| Ligninolytic Fungi | Pleurotus ostreatus | Laccase, Manganese-dependent peroxidase (MnP) | Dimeric products, Chlorinated hydroxydibenzofurans (from OH-PCBs) | Demonstrates potential for fungal enzymes in breaking down PCB metabolites. mdpi.com |

Advanced Computational Chemistry Approaches for Predicting Interactions and Fate

Computational chemistry is becoming an indispensable tool for predicting the environmental fate and biological interactions of PCBs like 2,2',3,3',6,6'-hexachlorobiphenyl. These advanced in silico methods offer a rapid and cost-effective way to screen compounds and prioritize research and regulatory efforts.

Key computational approaches include:

Molecular Docking: This method is used to predict the binding affinity between a molecule (ligand), such as a PCB congener, and a biological target, typically a protein or enzyme. researchgate.net For instance, docking studies can calculate the binding free energies between various PCB congeners and biodegrading enzymes like biphenyl (B1667301) dioxygenase, providing insight into their potential for microbial degradation. researchgate.net This is crucial for understanding the persistence of PCB 136.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental properties. researchgate.net These models can be used to predict the persistence (e.g., half-life) and toxicity of PCB congeners based on their molecular features, such as the position and number of chlorine atoms. researchgate.net

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. weizmann.ac.il It can be applied to study the mechanisms of catalytic reactions, such as the oxidation pathways involved in the biotransformation of PCB 136, helping to elucidate the specific steps and energy barriers in its degradation. weizmann.ac.il

These computational tools allow researchers to explore the relationships between molecular structure and environmental behavior, aiding in the prediction of which congeners are most likely to persist, bioaccumulate, and exert toxic effects. researchgate.net

| Computational Approach | Application for PCB 136 | Predicted Outcome |

| Molecular Docking | Simulating the interaction with metabolizing enzymes (e.g., CYPs, dioxygenases). researchgate.net | Binding affinity, potential for biodegradation. |

| 3D-QSAR | Correlating molecular structure with persistence and toxicity. researchgate.net | Environmental half-life, potential toxicity. |

| Density Functional Theory (DFT) | Investigating the reaction mechanisms of metabolic pathways. weizmann.ac.il | Elucidation of degradation steps and intermediates. |

Development of Sustainable Remediation Technologies with Reduced Secondary Impacts

Cleaning up PCB-contaminated sites requires effective and sustainable technologies that minimize harm to the ecosystem. The focus is shifting from harsh physical or chemical methods to greener approaches with fewer secondary impacts.

Sustainable remediation strategies applicable to PCB 136 include:

Bioremediation: This involves using microorganisms to break down contaminants. The identification of bacteria and fungi capable of degrading PCBs is a core area of research. This approach is considered low-cost and has a minimal environmental footprint compared to excavation and incineration. teiee.net

Phytoremediation: This strategy uses plants to remove, contain, or degrade environmental contaminants. teiee.net Plants like Phragmites australis (common reed) and certain species of bamboo have been investigated for their ability to remediate soils and water contaminated with organic pollutants. teiee.net

Best Management Practices (BMPs) for Stormwater: A significant pathway for PCB transport is through contaminated stormwater runoff. usgs.gov Implementing BMPs such as stormwater retention ponds, biochar-amended soils, and specialized sediment traps can effectively capture PCB-laden particles, preventing their entry into larger water bodies and reducing widespread contamination. usgs.gov These practices are a key component of managing ongoing PCB releases from urban and industrial areas.

These technologies represent a move towards working with natural systems to manage contamination, thereby reducing the energy consumption, habitat disruption, and generation of hazardous byproducts associated with traditional remediation methods.

Comparative Research with Other Persistent Organic Pollutants and PCB Congeners

Understanding the unique properties of 2,2',3,3',6,6'-hexachlorobiphenyl is greatly enhanced by comparing it with other POPs, particularly other PCB congeners. Such comparative research highlights that not all PCBs are alike and that congener-specific analysis is essential for accurate risk assessment.

A critical comparison is between PCB 136 and 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), one of the most abundant congeners found in environmental and biological samples. nih.gov While both are hexachlorobiphenyls, their metabolic fates are starkly different. Human hepatic microsomes actively metabolize PCB 136, but not PCB 153. nih.gov This lack of metabolism for PCB 153 explains its high rate of accumulation in adipose tissue. nih.gov Furthermore, in vivo studies in mice showed that while tissue concentrations of PCB 153 were higher, the amount of metabolically activated PCB 136 bound to cellular macromolecules (RNA, protein, and DNA) was over an order of magnitude greater. nih.gov This suggests that PCB 136, through its metabolic activation, may pose different, and potentially greater, risks related to covalent binding to critical cellular targets.

Research also reveals enantiomeric specificity in biological interactions. For example, (-)-PCB 136 actively sensitizes ryanodine (B192298) receptors (microsomal Ca2+ channels), while its mirror image, (+)-PCB 136, is inactive. nih.gov This finding is crucial as it demonstrates that the biological effect of a chiral PCB congener can be tied to a specific spatial arrangement, a nuance missed when only total PCB concentrations are considered.

| Congener | Metabolism by Human Hepatic Microsomes | Macromolecule Binding (in vivo, mouse) | Ryanodine Receptor (RyR) Activity |

| 2,2',3,3',6,6'-Hexachlorobiphenyl (PCB 136) | Yes, forms hydroxylated metabolites. nih.gov | High degree of covalent binding. nih.gov | (-)-enantiomer is a potent sensitizer. nih.gov |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Not metabolized. nih.gov | Low degree of binding. nih.gov | Less potent than other non-coplanar PCBs. |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | N/A (Coplanar PCB, different mechanism) | N/A | N/A |

This comparative approach underscores that the number of chlorine atoms is not the sole determinant of risk; the specific chlorine substitution pattern and resulting molecular geometry dictate a congener's metabolic fate and biological activity. nih.govepa.gov

Regulatory Science Implications for Environmental Management and Risk Assessment

Emerging research on 2,2',3,3',6,6'-hexachlorobiphenyl has significant implications for regulatory science, influencing how environmental agencies manage and assess the risks posed by PCBs. The findings challenge traditional risk assessment frameworks and push for more nuanced, science-based policies.

Key implications include:

Shift to Congener-Specific Risk Assessment: The distinct metabolic fates, receptor interactions, and toxicities among PCB congeners demonstrate the limitations of assessing risk based on "total PCBs" or commercial mixtures like Aroclors. nih.govnih.gov Regulatory bodies are increasingly recognizing the need for approaches that consider the specific congeners present in an environmental sample. The unique profile of PCB 136—being metabolically active and showing enantiomer-specific toxicity—highlights the importance of this shift. nih.govnih.govnih.gov

Importance of Persistence and Bioaccumulation: The classification of a chemical for regulatory action often depends on its persistence, toxicity, and potential for bioaccumulation. ebi.ac.ukregulations.gov While PCB 136 is metabolized, its metabolites can also be persistent and biologically active. Understanding the complete lifecycle, from the parent compound to its metabolites, is crucial for accurate environmental risk assessment under frameworks used by agencies like the U.S. EPA. ornl.gov

Refining Environmental Quality Standards: The management of contaminated sites and the establishment of water quality criteria rely on accurate toxicity data. usgs.gov The discovery that a specific enantiomer of PCB 136 is biologically active while the other is not suggests that future environmental standards may need to account for the stereochemistry of chiral pollutants. nih.gov This would represent a significant advancement in the precision of environmental regulations.

Ultimately, the ongoing research provides the scientific foundation needed to evolve regulatory policies from broad-based controls to more targeted and effective strategies for managing the risks of specific PCB congeners like 2,2',3,3',6,6'-hexachlorobiphenyl.

Q & A

Q. What analytical methods are recommended for detecting 2,2',3,3',6,6'-hexachlorobiphenyl (PCB 136) in environmental samples?

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for quantifying PCB 136 due to its ability to resolve co-eluting congeners and achieve low detection limits (e.g., 124 pg/L in aqueous samples). Isotope dilution with -labeled internal standards (e.g., -PCB 138) improves accuracy in complex matrices like soil or biosolids . For method validation, reference standards (e.g., CAS 38411-22-2) should be prepared in hexane or isooctane at concentrations ≥50 µg/mL to ensure traceability .

Q. What are the primary toxicity endpoints associated with PCB 136 exposure in mammalian models?

Neonatal exposure to PCB 136 disrupts sperm function and endocrine systems in male rats, including altered testosterone synthesis and Leydig cell dysfunction. Experimental designs typically administer 1–10 mg/kg body weight via oral gavage during critical developmental windows (e.g., postnatal days 3–7) . In vitro studies using hepatic microsomes reveal enantioselective oxidative metabolism, with (−)-PCB 136 exhibiting higher bioactivation rates to hydroxylated metabolites .

Q. How is PCB 136 synthesized and characterized for use as a reference standard?

PCB 136 is synthesized via Ullmann coupling of chlorinated benzene precursors (e.g., 2,4,6-trichlorobenzene derivatives) under palladium catalysis. Post-synthesis purification involves silica gel chromatography and recrystallization in non-polar solvents. Certified reference materials (e.g., 5 mg aliquots in methanol) are validated using nuclear magnetic resonance (NMR) and mass spectrometry to confirm >98% purity and absence of co-eluting di-ortho congeners .

Advanced Research Questions

Q. How does the stereochemistry of PCB 136 influence its metabolic fate and toxicity?

PCB 136 exists as two atropisomers due to restricted rotation around the biphenyl bond. The (−)-enantiomer is preferentially metabolized by cytochrome P450 2B enzymes in rat liver microsomes, forming 4-OH and 5-OH metabolites with distinct endocrine-disrupting activities. Experimental protocols involve chiral columns (e.g., Chiralcel OD-H) for enantiomer resolution and LC-MS/MS for metabolite quantification .

Q. What experimental designs are optimal for studying PCB 136’s interactions with nuclear receptors?

Luciferase reporter assays in HepG2 or COS-7 cells are used to assess PCB 136’s stereoselective activation of aryl hydrocarbon receptor (AhR) and estrogen receptor (ER). Dose-response studies (0.1–10 µM) should include both racemic mixtures and isolated enantiomers. Co-treatment with α-naphthoflavone (AhR inhibitor) or ICI 182,780 (ER antagonist) validates receptor-specific effects .